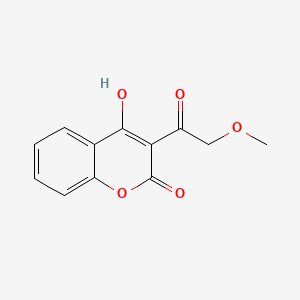![molecular formula C27H29N3O2 B13379290 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide](/img/structure/B13379290.png)
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is a complex organic compound with a unique structure that combines hydrazino, naphthyl, and oxobutanamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use a hydrazine derivative to react with an aldehyde or ketone to form a hydrazone intermediate. This intermediate is then further reacted with a naphthyl-substituted oxobutanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Applications De Recherche Scientifique
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Isopropylphenyl)-2-methylpropionaldehyde: Shares a similar isopropylphenyl group but differs in its overall structure and functional groups.
Naphthyl-substituted compounds: Compounds with naphthyl groups that may have similar chemical properties but different biological activities.
Uniqueness
4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-N-(1-naphthyl)-4-oxobutanamide is unique due to its combination of hydrazino, naphthyl, and oxobutanamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C27H29N3O2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-N-naphthalen-1-ylbutanediamide |
InChI |
InChI=1S/C27H29N3O2/c1-19(2)22-13-11-21(12-14-22)17-20(3)18-28-30-27(32)16-15-26(31)29-25-10-6-8-23-7-4-5-9-24(23)25/h4-14,17-19H,15-16H2,1-3H3,(H,29,31)(H,30,32)/b20-17-,28-18? |
Clé InChI |
NCSWDZUXLJNPKJ-MQZDSHHCSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B13379208.png)
![N'-(1H-indol-3-ylmethylene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide](/img/structure/B13379213.png)
![(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379216.png)
![(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13379221.png)
![(6E)-4-bromo-6-[[2-[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B13379230.png)
![N'-hydroxy-2-[2-(4-methoxyphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B13379233.png)
![N'-[(Z)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]adamantane-1-carbohydrazide](/img/structure/B13379238.png)
![3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13379245.png)

![(5Z)-2-(3-chloroanilino)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13379247.png)
![N-[1-[2-[(E)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B13379254.png)
![2-[2-(2,4-dihydroxybenzylidene)hydrazino]-N-{3-nitrophenyl}-2-oxoacetamide](/img/structure/B13379260.png)

![2,4-dihydroxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13379286.png)
